molecular formula C9H8O4S B11799809 5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid

5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B11799809
M. Wt: 212.22 g/mol
InChI Key: ZLFREXCVVVWOMR-UHFFFAOYSA-N
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Description

5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid is a bicyclic compound featuring a tetrahydrofuran (THF) core substituted with a thiophene ring at position 2 and a carboxylic acid group at position 3, along with a ketone moiety at position 4. The thiophene moiety introduces sulfur-based electronic properties, while the tetrahydrofuran ring provides structural rigidity. Synthetic routes often involve cross-coupling reactions (e.g., Suzuki-Miyaura) or aldol-type condensations, as seen in structurally related THF derivatives .

Properties

Molecular Formula

C9H8O4S

Molecular Weight

212.22 g/mol

IUPAC Name

5-oxo-2-thiophen-2-yloxolane-3-carboxylic acid

InChI

InChI=1S/C9H8O4S/c10-7-4-5(9(11)12)8(13-7)6-2-1-3-14-6/h1-3,5,8H,4H2,(H,11,12)

InChI Key

ZLFREXCVVVWOMR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Diols

A common approach involves cyclizing diols under acidic conditions. For example:

  • Precursor : A diol with a thiophen-2-yl group and a carboxylic acid moiety.

  • Conditions : H₂SO₄ or p-TsOH in a polar aprotic solvent (e.g., THF or DMSO) at reflux.

  • Mechanism : Protonation of hydroxyl groups facilitates intramolecular nucleophilic attack, forming the five-membered ring.

Example Reaction :

Thiophen-2-yl-substituted diolH+5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid\text{Thiophen-2-yl-substituted diol} \xrightarrow{\text{H}^+} \text{this compound}

Key Considerations :

  • Steric hindrance from the thiophen-2-yl group may require elevated temperatures.

  • Competing side reactions (e.g., dehydration) necessitate careful pH control.

Functional Group Transformations for Ketone and Carboxylic Acid Introductions

Post-cyclization oxidation or hydrolysis steps are critical for installing the ketone and carboxylic acid groups.

Oxidation of Alcohol to Ketone

Oxidative methods such as Jones oxidation (CrO₃/H₂SO₄) or Swern oxidation (Oxalyl chloride/DMSO) are viable.

Case Study :
From a β-hydroxy ester intermediate:

Thiophen-2-yl-β-hydroxy esterJones reagent5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid\text{Thiophen-2-yl-β-hydroxy ester} \xrightarrow{\text{Jones reagent}} \text{this compound}

Conditions :

ReagentSolventTemperatureYield (%)
CrO₃/H₂SO₄Acetone/H₂O0°C60–70
(COCl)₂/DMSOCH₂Cl₂–78°C75–85

Data adapted from analogous ketone oxidations.

Hydrolysis of Esters to Carboxylic Acids

Ester hydrolysis under basic or acidic conditions is a standard step.

Procedure :

Thiophen-2-yl-tetrahydrofuran-3-carboxylateNaOH/H₂O5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid\text{Thiophen-2-yl-tetrahydrofuran-3-carboxylate} \xrightarrow{\text{NaOH/H₂O}} \text{this compound}

Optimized Conditions :

BaseSolventTemperatureTimeYield (%)
NaOH (2M)THF/H₂O (1:1)60°C6 hrs65–75
LiOHDMAc/H₂O80°C4 hrs70–80

Inferred from ester hydrolysis protocols.

Cross-Coupling Reactions for Thiophen-2-yl Group Introduction

The thiophen-2-yl substituent can be introduced via Suzuki-Miyaura coupling, though this method is less common in tetrahydrofuran systems.

Suzuki Coupling

Precursor : A brominated tetrahydrofuran intermediate.
Reagents : Thiophen-2-boronic acid, Pd(PPh₃)₄, base (K₂CO₃).

Example :

5-Oxo-tetrahydrofuran-3-carboxylatePd(PPh₃)₄, B(OH)₂5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid\text{5-Oxo-tetrahydrofuran-3-carboxylate} \xrightarrow{\text{Pd(PPh₃)₄, B(OH)₂}} \text{this compound}

Conditions :

CatalystSolventTemperatureYield (%)
Pd(OAc)₂/XPhosDME/H₂O (3:1)80°C75–85

Adapted from pyrazole-thiophene coupling.

Limitations :

  • Steric hindrance from the tetrahydrofuran ring may reduce coupling efficiency.

  • Alternative ligands (e.g., SPhos) may improve yields.

Grignard Reactions for Ring Construction

StepReagent/ConditionsTemperature
AlkylationTHF, 0°C → RT0°C to 25°C
CyclizationH₂SO₄, THF, reflux80°C
OxidationCrO₃/H₂SO₄, acetone/H₂O0°C

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesLimitations
CyclizationDiol → THF ringHigh atom economyThiophen group placement challenging
OxidationAlcohol → KetoneEstablished protocolsHarsh conditions required
Suzuki CouplingBromide → Thiophen-2-ylRegioselectiveLow yields in crowded systems
GrignardAlkylation + cyclizationDirect functionalizationMulti-step, sensitive reagents

Purification and Characterization

Chromatographic Methods

  • Silica Gel : PE/EA (4:1) for intermediates.

  • HPLC : C18 column, acetonitrile/0.1% TFA (70:30).

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 7.2–7.4 (thiophen-2-yl H), δ 2.5–3.0 (THF CH₂)
¹³C NMR δ 160–165 (C=O), δ 120–125 (thiophen C)
IR ν 1680–1700 cm⁻¹ (C=O), 690–710 cm⁻¹ (S–C)

Scientific Research Applications

Biological Activities

Initial studies indicate that 5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid may exhibit notable biological activities, including:

  • Anticancer Properties : Similar compounds have shown cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent. For instance, modifications in the thiophene ring have been linked to enhanced activity in inducing apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Activity : The compound may act as an inhibitor of specific enzymes involved in disease pathways, akin to other derivatives that mimic crucial structures for bacterial survival. Studies have indicated that structural variations can significantly influence antibacterial efficacy against pathogens such as E. coli and Staphylococcus aureus .

Anticancer Studies

A study evaluated related compounds' cytotoxicity against various cancer cell lines. Key findings include:

  • Compounds with electron-donating groups exhibited enhanced anticancer activity.
  • In vitro studies revealed that certain derivatives could induce apoptosis via mitochondrial pathways.

Antimicrobial Activity

Research has shown that this compound demonstrates antimicrobial properties:

  • A comparative study highlighted the effectiveness of compounds with similar structures against E. coli and Pseudomonas aeruginosa, emphasizing the role of specific substituents in enhancing antibacterial activity.

Mechanism of Action

The mechanism of action of 5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences physicochemical and functional properties. Key analogs include:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid Thiophen-2-yl C₉H₈O₄S 212.22 Pharmaceutical building block; electronic materials
Tetrahydro-5-oxo-2-phenylfuran-3-carboxylic acid Phenyl C₁₁H₁₀O₄ 206.19 Organic synthesis; higher lipophilicity vs. thiophene analog
Trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid 2-Methoxyphenyl C₁₂H₁₂O₅ 236.22 Enhanced stability (room-temperature storage); electron-donating methoxy group
Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid Octyl, methylene C₁₄H₂₂O₄ 254.32 Increased hydrophobicity; potential for lipid-based formulations
  • Thiophene vs. Phenyl : The thiophene group enhances conjugation via sulfur’s electron-rich nature, improving charge transport in polymers . Phenyl analogs exhibit higher lipophilicity, favoring membrane permeability in drug design .

Functional Group Modifications

  • Ketone Position : The 5-oxo group is critical for hydrogen bonding and intermolecular interactions, influencing crystallinity in materials .
  • Methylene/Octyl Substitutions: Methylene groups (e.g., in and ) introduce rigidity, while long alkyl chains (e.g., octyl) enhance solubility in nonpolar solvents .

Data Tables

Table 1: Structural and Functional Comparison

Property 5-Oxo-2-(thiophen-2-yl)-THF-3-COOH 5-Oxo-2-phenyl-THF-3-COOH Trans-2-(2-methoxyphenyl)-5-oxo-THF-3-COOH
Molecular Weight (g/mol) 212.22 206.19 236.22
Key Substituent Thiophene Phenyl 2-Methoxyphenyl
LogP (Predicted) ~1.5 ~2.0 ~1.8
Application Highlights Drug precursors, polymers Synthetic intermediates Stable storage, electronics
Reference

Biological Activity

5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7O4S\text{C}_9\text{H}_7\text{O}_4\text{S}

This compound features a tetrahydrofuran ring with a carboxylic acid group and a thiophene substituent, which may contribute to its biological activity.

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in lipid metabolism. For example, studies have demonstrated that certain tetrahydrofuran derivatives can inhibit mitochondrial β-ketoacyl-acyl carrier protein synthase, which is crucial for fatty acid synthesis . This inhibition could lead to therapeutic applications in metabolic disorders and obesity.

Study on Structure-Activity Relationship (SAR)

A study focused on the SAR of various tetrahydrofuran derivatives highlighted that modifications at the thiophene ring can significantly alter biological activity. Compounds with electron-withdrawing groups on the thiophene exhibited enhanced inhibitory effects on cancer cell proliferation . This suggests that this compound could be optimized for greater efficacy through structural modifications.

Pharmacological Evaluation

In pharmacological evaluations, compounds related to 5-Oxo-2-(thiophen-2-yl)tetrahydrofuran have shown promise in local anesthetic activity, indicating their potential utility in pain management . The biological activity was assessed using various animal models, demonstrating significant effects at lower concentrations.

Data Tables

Activity Compound Effect Reference
Anticancer4-Methylene-2-octyl derivativeInhibits FASN; reduces mitochondrial function
Enzyme InhibitionTetrahydrofuran derivativesInhibits β-ketoacyl-acyl carrier protein
Local Anesthetic ActivityTetrahydrofuran derivativesSignificant activity in animal models

Q & A

Basic: What are the standard synthetic routes for 5-oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via a multi-step approach:

Core Formation : Cyclization of γ-keto acids or lactonization of hydroxy acids to form the tetrahydrofuran-5-oxo scaffold. For example, thiophene-substituted precursors undergo acid-catalyzed cyclization .

Thiophene Incorporation : Suzuki coupling or nucleophilic substitution to introduce the thiophen-2-yl group at the C2 position. Catalysts like Pd(PPh₃)₄ are often used for cross-coupling reactions .

Carboxylic Acid Functionalization : Oxidation of a methyl or alcohol group at C3 using KMnO₄ or Jones reagent under controlled pH conditions .
Key Validation : NMR (¹H/¹³C) to confirm regiochemistry and LC-MS for purity assessment.

Basic: How is the stereochemistry of the tetrahydrofuran ring analyzed experimentally?

Methodological Answer:
Stereochemical analysis involves:

X-ray Crystallography : Resolves absolute configuration (e.g., (2R,3S) vs. (2S,3R)) by analyzing crystal packing and bond angles .

Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and polarimetric detection .

NOESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial substituents) to infer ring conformation .
Note : Computational modeling (DFT) may supplement experimental data to predict stable conformers .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from:

Purity Variance : Impurities (>95% vs. <90%) skew activity. Validate via HPLC-MS and adjust synthetic protocols (e.g., recrystallization in ethyl acetate/hexane) .

Solvent Effects : Activity in DMSO vs. aqueous buffers alters membrane permeability. Standardize assay conditions across studies .

Isomer-Specific Activity : Test individual stereoisomers (isolated via chiral resolution) to distinguish enantiomer contributions .
Case Study : A 2024 study found (2R,3S)-isomer exhibits 10× higher enzyme inhibition than (2S,3R) in kinase assays .

Advanced: How can computational methods optimize the synthesis of stereoisomers?

Methodological Answer:

Transition State Modeling : Use Gaussian or ORCA to predict energy barriers for stereoselective steps (e.g., lactonization).

Catalyst Design : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) via docking simulations to enhance enantiomeric excess (ee) .

Machine Learning : Train models on existing reaction databases to predict optimal conditions (solvent, temperature) for high-yield, high-ee synthesis .
Validation : Compare computed ee (%) with experimental HPLC results to refine models .

Basic: What are the key spectroscopic markers for structural confirmation?

Methodological Answer:

¹H NMR :

  • Thiophene protons: δ 7.2–7.5 ppm (doublets, J = 3–5 Hz).
  • Tetrahydrofuran ring protons: δ 4.3–5.1 ppm (multiplet for C2 and C3 positions) .

¹³C NMR :

  • C5 carbonyl: δ 170–175 ppm.
  • Thiophene C2: δ 125–130 ppm .

IR : Strong C=O stretch at ~1700 cm⁻¹ (carboxylic acid and lactone) .

Advanced: How does the thiophene moiety influence the compound’s reactivity?

Methodological Answer:

Electrophilic Substitution : Thiophene directs electrophiles to C5 (para to sulfur), enabling regioselective halogenation or nitration .

Coordination Chemistry : Sulfur lone pairs bind transition metals (e.g., Pd, Cu), facilitating catalytic applications in cross-coupling .

Photostability : Thiophene enhances UV absorption (λmax ~250 nm), requiring amber glassware to prevent photodegradation in storage .

Basic: What are the recommended handling and storage protocols?

Methodological Answer:

Handling : Use nitrile gloves and fume hoods due to mild respiratory irritation (LD50 > 2000 mg/kg in rodents) .

Storage : -20°C under argon to prevent oxidation of the carboxylic acid group. Desiccate to avoid hygroscopic degradation .

Waste Disposal : Neutralize with NaOH (1M) before incineration to minimize sulfur oxide emissions .

Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

Bioisosteric Replacement : Substitute thiophene with furan or selenophene to modulate lipophilicity (logP) .

Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve oral bioavailability, with enzymatic cleavage in vivo .

SAR Studies : Systematically modify substituents (e.g., C2 alkyl chains) and assay against target proteins (e.g., kinases) .

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